1-methyl-4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine
Overview
Description
1-methyl-4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17427596 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Derivatives of piperazine, including those with 1,2,4-triazole and 1,3,4-oxadiazole rings, have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as broad-spectrum antimicrobial agents (Bektaş et al., 2010).
Anticancer Applications
- Anticancer Activity : Novel derivatives featuring piperazine and 1,3,4-oxadiazole frameworks have demonstrated potent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests the role of these compounds in developing new therapeutic agents for cancer treatment (Ravinaik et al., 2021).
Anticonvulsant Applications
- Anticonvulsant Properties : Compounds structurally related to the query molecule, particularly those with 1,3,4-oxadiazole and piperazine rings, have been synthesized and tested for their anticonvulsant activities. These studies have identified several derivatives with significant efficacy in preventing seizures in model systems, opening avenues for the development of new anticonvulsant medications (Harish et al., 2014).
Enzymatic Inhibition
- Enzyme Inhibitory Activity : Certain piperazine derivatives have been found to inhibit enzymes involved in microbial pathogenesis and cancer cell proliferation. This enzymatic inhibition capability underscores the potential of these compounds in designing drugs targeting specific biochemical pathways involved in diseases (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with various targets, leading to changes in cellular function .
Biochemical Pathways
It’s known that piperazine derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
It’s known that piperazine derivatives can have various effects at the molecular and cellular level depending on their specific targets .
Safety and Hazards
Properties
IUPAC Name |
[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-7-3-4-8-16(15)19-22-20(27-23-19)17-9-5-6-10-18(17)21(26)25-13-11-24(2)12-14-25/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIGRNYOPPRQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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